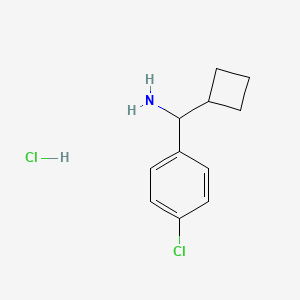

(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride

Description

(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride (CAS: 1193387-95-9, ) is a secondary amine hydrochloride derivative characterized by a cyclobutyl ring and a 4-chlorophenyl substituent. It is structurally related to sibutramine (Meridia®), an anti-obesity drug, and is identified as a key metabolite (didesmethylsibutramine hydrochloride) formed via N-demethylation of sibutramine .

Propriétés

IUPAC Name |

(4-chlorophenyl)-cyclobutylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQANOSBAQYEHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fatty acid binding proteins (FABPs) and its antibacterial properties against Mycobacterium tuberculosis. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a cyclobutylmethanamine structure, which significantly influences its biological interactions. The presence of the 4-chlorophenyl moiety is crucial for its activity, as evidenced by structure-activity relationship (SAR) studies.

1. Inhibition of Fatty Acid Binding Proteins (FABPs)

Research indicates that (4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride acts as an inhibitor of FABPs, which play a vital role in lipid metabolism and cellular signaling. Inhibiting these proteins can have therapeutic implications in metabolic disorders.

- Mechanism : The compound binds to the FABP pocket, preventing fatty acid binding and subsequent cellular signaling pathways.

- Potency : In vitro studies showed that analogs of this compound exhibit varying degrees of inhibition against different FABP isoforms.

2. Antibacterial Activity Against Mycobacterium tuberculosis

The compound has demonstrated promising antibacterial activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 6.3 µM to 23 µM for various analogs derived from the original structure. The most potent analogs achieved MIC values as low as 2.0 µM, indicating significant antibacterial efficacy .

- SAR Studies : A series of modifications were made to the base structure to enhance potency and reduce toxicity. For instance, substituting different groups on the phenyl ring led to variations in activity, with certain substitutions yielding improved antibacterial properties while maintaining low cytotoxicity .

Table 1: Biological Activity Summary

| Compound | Target | MIC (µM) | Notes |

|---|---|---|---|

| (4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride | FABP Inhibition | - | Effective against multiple FABP isoforms |

| Analog 1 | M. tuberculosis | 6.3 | Initial hit with moderate activity |

| Analog 2 | M. tuberculosis | 2.0 | Improved activity with specific substitutions |

| Analog 3 | M. tuberculosis | 6.8 | Similar activity to initial hit |

| Analog 4 | M. tuberculosis | >20 | Loss of activity with structural modification |

Case Study 1: Structure-Activity Relationship Analysis

A comprehensive SAR study was conducted on a series of compounds derived from (4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride. The study revealed that:

- Modifications at the para position of the phenyl ring significantly affected antibacterial potency.

- Substitutions that increased lipophilicity improved cellular uptake but often compromised overall efficacy against Mtb.

Case Study 2: Efficacy Against Drug-Resistant Strains

Recent investigations assessed the efficacy of this compound against drug-resistant strains of M. tuberculosis. Results indicated that certain analogs retained activity against resistant strains, highlighting their potential as lead compounds for further development in combating antibiotic resistance .

Comparaison Avec Des Composés Similaires

Structural Analogs of Sibutramine

Sibutramine hydrochloride monohydrate (Meridia®) is a 5-HT and NE reuptake inhibitor (SNRI) with the chemical structure N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride monohydrate . Its related compounds, as defined by USP standards, include:

Key Insight: The 4-chlorophenyl group in the target compound optimizes 5-HT transporter binding compared to 2- or 3-chloro isomers, while dimethylation in sibutramine enhances potency over monomethylated analogs .

Cyclobutyl-Containing Amines

(S)-Cyclobutyl(phenyl)methanamine Hydrochloride ()

- Structure : Phenyl replaces 4-chlorophenyl.

- Activity: Lacks the electron-withdrawing Cl group, reducing affinity for monoamine transporters.

- Difference : Lower lipophilicity and weaker transporter inhibition compared to the target compound.

1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine Hydrochloride ()

- Structure : 4-Methoxyphenyl and benzyl substitution.

- Difference : Enhanced solubility but reduced CNS penetration due to polar methoxy group.

Chlorophenyl-Containing Amines

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride ()

- Structure : Thiazole ring replaces cyclobutyl.

- Activity : Heterocyclic structure may enhance metabolic stability but reduce blood-brain barrier permeability.

- Difference : Thiazole introduces hydrogen-bonding capacity, altering pharmacokinetics.

(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride ()

- Structure : Dual aryl groups (phenyl and 4-methoxyphenyl).

- Activity : Bulkier structure likely impedes transporter access.

- Difference : Lack of cyclobutyl restricts conformational flexibility critical for SNRI activity.

Functional Analogs: Fenfluramine vs. Sibutramine ()

- Fenfluramine : 5-HT releasing agent causing prolonged neurotransmitter depletion.

- Sibutramine : SNRI with reversible reuptake inhibition, avoiding neurotoxicity.

- Target Compound : Shares SNRI mechanism but lacks dimethyl groups, reducing efficacy compared to sibutramine .

Méthodes De Préparation

Reductive Amination Route

One of the most efficient routes to prepare (4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is via reductive amination, which involves the condensation of 4-chlorobenzaldehyde with cyclobutylamine, followed by reduction of the imine intermediate.

- Mix equimolar amounts of 4-chlorobenzaldehyde and cyclobutylamine in a suitable solvent such as methanol or ethanol.

- Allow the formation of the imine intermediate under mild heating or stirring.

- Add a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst (e.g., Pd/C) to reduce the imine to the corresponding amine.

- Upon completion, the reaction mixture is treated with hydrochloric acid to precipitate the amine hydrochloride salt.

- The solid is filtered, washed, and dried.

- High selectivity and yield.

- Mild reaction conditions.

- Scalability for industrial production.

Nucleophilic Substitution Route

Another approach involves the nucleophilic substitution of a halogenated 4-chlorobenzyl derivative with cyclobutylamine.

- Prepare 4-chlorobenzyl chloride or bromide as the electrophile.

- React this with cyclobutylamine in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Use a base like potassium carbonate to neutralize the formed acid and drive the reaction forward.

- Heat the mixture to moderate temperatures (80–120 °C) to facilitate substitution.

- After completion, cool and add hydrochloric acid to form the hydrochloride salt.

- Isolate the solid by filtration and purification.

- Reaction temperature and time are critical to avoid side reactions.

- The choice of solvent and base affects yield and purity.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Methanol, Ethanol, DMF, DMSO | Depends on method; polar solvents preferred |

| Temperature | 25–120 °C | Reductive amination at room temp to 50 °C; substitution at 80–120 °C |

| Reaction time | 2–24 hours | Longer times may improve yield |

| Reducing agent | Sodium cyanoborohydride, H2/Pd-C | For reductive amination |

| Base | Potassium carbonate, triethylamine | For substitution reactions |

| Acid for salt formation | Hydrochloric acid (HCl) | Typically aqueous HCl, 1–2 M |

Purification and Characterization

- The hydrochloride salt is usually isolated by filtration after precipitation.

- Washing with cold ethanol or ether removes impurities.

- Drying under vacuum yields the pure compound.

- Characterization includes melting point determination, NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm structure and purity.

Research Findings and Comparative Analysis

- Yield and Purity: Reductive amination typically provides yields above 85% with purity >95% after crystallization.

- Scalability: Both methods are scalable, but reductive amination offers better control over stereochemistry and fewer by-products.

- Environmental Considerations: Use of aqueous acid for salt formation and mild reducing agents reduces environmental impact.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 4-chlorobenzaldehyde, cyclobutylamine, NaBH3CN | Methanol/Ethanol | 25–50 °C | 85–90 | High selectivity, mild conditions |

| Nucleophilic Substitution | 4-chlorobenzyl chloride, cyclobutylamine, K2CO3 | DMF, DMSO | 80–120 °C | 70–85 | Requires careful temperature control |

Concluding Remarks

The preparation of (4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is well-established through reductive amination and nucleophilic substitution routes. Both methods provide efficient access to the compound, with reductive amination favored for its mild conditions and higher yields. The formation of the hydrochloride salt is straightforward and essential for isolating the compound in a stable, pure form suitable for further applications.

Q & A

Q. What synthetic routes are reported for (4-chlorophenyl)(cyclobutyl)methanamine hydrochloride, and how can reaction yields be optimized?

- Synthesis : A transition metal-free catalytic reduction method using an abnormal N-heterocyclic carbene (NHC)-based potassium complex has been demonstrated for structurally similar primary amides. For example, 4-chlorobenzamide was reduced with HBpin (pinacolborane) in dry toluene, yielding 97% of the hydrochloride salt after purification .

- Optimization : Key factors include stoichiometric control of HBpin (4 equivalents), catalyst loading (2 mol%), and anhydrous conditions. Yields can be further optimized by monitoring reaction progress via TLC or LC-MS.

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : and NMR in DMSO- are critical for confirming structure. For related methanamine hydrochlorides, aromatic protons appear at δ 7.01–7.64 ppm, while cyclobutyl protons resonate between δ 3.21–4.68 ppm .

- HRMS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]) with deviations <1 ppm, as seen in analogs like CHClN (calc. 348.1029, found 348.1032) .

- Melting Point : Reported melting points for structurally similar compounds range from 156–185°C, depending on substituents .

Q. How should this compound be stored to ensure stability?

- Storage : Store as a powder at room temperature (RT) in airtight containers under inert gas (e.g., nitrogen). Avoid exposure to moisture, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across analogs?

- Data Analysis : Variations in melting points (e.g., 157–159°C vs. 165–167°C for piperazine-containing derivatives) arise from differences in crystal packing influenced by substituents. Use differential scanning calorimetry (DSC) to validate thermal properties .

- Spectral Validation : Cross-reference NMR assignments with computational tools (e.g., DFT simulations) to resolve ambiguities in proton environments .

Q. What mechanistic insights exist for the catalytic reduction of primary amides to methanamines?

- Mechanism : The NHC-potassium catalyst facilitates borane activation, enabling selective reduction of the amide carbonyl to a methylene group. Isotopic labeling studies (e.g., O quenching) could confirm protonation pathways .

Q. Can this compound serve as a precursor for bioactive derivatives, such as CNS-targeting agents?

- Derivatization : Similar compounds (e.g., sibutramine analogs) are synthesized by introducing substituents like piperazine rings, which enhance serotonin/norepinephrine reuptake inhibition. React the primary amine with ketones or aldehydes via Schiff base formation (e.g., N-(4-chlorobenzylidene) derivatives) .

- Biological Screening : Use in vitro assays (e.g., radioligand binding for monoamine transporters) to evaluate pharmacological potential .

Q. What role does the cyclobutyl group play in modulating physicochemical properties?

- Structure-Activity Relationship (SAR) : The cyclobutyl ring introduces steric constraints that may improve metabolic stability compared to linear alkyl chains. Compare logP and solubility profiles with cyclopentyl or cyclohexyl analogs using HPLC .

Q. How does the hydrochloride salt form impact solubility and bioavailability?

- Salt Selection : Hydrochloride salts generally enhance aqueous solubility. Compare dissolution rates in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to guide formulation studies .

Q. Are there reported synthetic intermediates or by-products that require rigorous purification?

Q. What computational tools can predict the compound’s reactivity in novel reactions?

- In Silico Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways for amine functionalization. Molecular docking studies may also prioritize derivatization targets .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.